molecular formula C26H33ClN4O5S2 B6526422 N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide hydrochloride CAS No. 1135200-77-9

N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide hydrochloride

Cat. No.: B6526422
CAS No.: 1135200-77-9
M. Wt: 581.1 g/mol
InChI Key: AZLYXDCEBVXFQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex benzamide derivative featuring a tricyclic core (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl) linked to a dimethylaminopropyl chain and a 4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide group. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O5S2.ClH/c1-18-7-4-5-14-30(18)37(32,33)20-10-8-19(9-11-20)25(31)29(13-6-12-28(2)3)26-27-21-15-22-23(35-17-34-22)16-24(21)36-26;/h8-11,15-16,18H,4-7,12-14,17H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLYXDCEBVXFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=CC5=C(C=C4S3)OCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from

A closely related compound, N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride (CAS: 1052537-38-8), shares the tricyclic core and dimethylaminopropyl chain but differs in the benzamide substituent (3-(2,5-dioxopyrrolidin-1-yl) vs. 4-[(2-methylpiperidin-1-yl)sulfonyl]).

Property Target Compound Analog from
Molecular Formula Not explicitly provided (inferred: ~C₂₈H₃₅ClN₄O₅S₂) C₂₄H₂₅ClN₄O₅S
Molecular Weight Not explicitly provided (estimated: ~600–650 g/mol) 517.0 g/mol
Key Substituents 4-[(2-methylpiperidin-1-yl)sulfonyl] 3-(2,5-dioxopyrrolidin-1-yl)
Pharmacological Implications Sulfonamide group may enhance solubility and target binding via H-bonding Dioxopyrrolidinyl group could act as a Michael acceptor for covalent binding

Key Findings :

  • The sulfonamide group in the target compound likely improves aqueous solubility and target affinity compared to the dioxopyrrolidinyl analog, which may prioritize covalent interactions .
  • The 2-methylpiperidinyl substituent may confer selectivity for specific receptors (e.g., serotonin or sigma receptors) due to steric and electronic effects .
Spirocyclic Compounds from

Compounds 13 (8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione) and 14 (3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione) share spirocyclic frameworks but lack the tricyclic core of the target compound.

Property Target Compound Compound 13/14
Core Structure Tricyclic (dioxa-thia-aza) Spirocyclic (1,3-diazaspiro[4.5]decane-2,4-dione)
Key Pharmacophores Sulfonamide, 2-methylpiperidine Piperazine, chlorophenyl (in Compound 14)
Potential Targets Enzymes/receptors with sulfonamide affinity (e.g., carbonic anhydrase) Dopamine/5-HT receptors (common for piperazine derivatives)

Key Findings :

  • The chlorophenyl group in Compound 14 may enhance lipophilicity and CNS penetration, whereas the target compound’s sulfonamide group favors peripheral action .
NMR-Based Structural Analysis ()

While direct NMR data for the target compound are unavailable, highlights a methodology for comparing substituent effects using chemical shift profiling. For example:

  • Region A (positions 39–44) : Sensitive to sulfonamide/heterocyclic substituents.
  • Region B (positions 29–36) : Reflects changes in the tricyclic core environment.

Hypothetical Application : If the target compound were analyzed alongside its analog from , Region A would likely show significant shifts due to the sulfonamide vs. dioxopyrrolidinyl groups, while Region B would remain consistent, confirming core stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.